Heptyl 1-thiohexopyranoside
Overview
Description
Heptyl 1-thiohexopyranoside, also known as n-octyl thioglucoside, is a non-ionic detergent widely used in scientific research. It is a sugar-based surfactant that can solubilize and stabilize membrane proteins, making them amenable to structural and functional studies. Heptyl 1-thiohexopyranoside has become a popular alternative to traditional detergents, such as Triton X-100 and sodium dodecyl sulfate (SDS), due to its mildness, low toxicity, and compatibility with various techniques.
Mechanism Of Action
Heptyl 1-thiohexopyranoside acts by surrounding the hydrophobic regions of membrane proteins with its hydrophobic tail, while its hydrophilic head interacts with the surrounding water molecules. This creates a micelle-like structure that can solubilize the membrane protein and maintain its native conformation. Heptyl 1-thiohexopyranoside has a lower critical micelle concentration (CMC) than other detergents, which means that it can form smaller micelles and maintain a higher protein-to-detergent ratio. This is advantageous for structural studies, as it reduces the interference of the detergent molecules with the protein structure.
Biochemical And Physiological Effects
Heptyl 1-thiohexopyranoside has been shown to have low toxicity and minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature or destabilize the proteins, nor does it interfere with their enzymatic activity or ligand binding. Heptyl 1-thiohexopyranoside has also been shown to be compatible with various spectroscopic techniques, such as circular dichroism and fluorescence, which can be used to monitor the conformational changes of the proteins.
Advantages And Limitations For Lab Experiments
Heptyl 1-thiohexopyranoside has several advantages over other detergents. It is mild, non-denaturing, and compatible with various techniques. It can solubilize and stabilize a wide range of membrane proteins, including those that are difficult to work with. It can also maintain the native conformation of the proteins, which is crucial for structural and functional studies. However, heptyl 1-thiohexopyranoside also has some limitations. It can be expensive and difficult to synthesize. It may not be suitable for some applications, such as those that require a higher protein-to-detergent ratio or those that involve harsher conditions. It may also interact differently with different membrane proteins, which can affect their stability and activity.
Future Directions
Heptyl 1-thiohexopyranoside has opened up new avenues for studying membrane proteins and other hydrophobic molecules. However, there is still much to be explored and improved. Some future directions for heptyl 1-thiohexopyranoside research include:
1. Developing more efficient and cost-effective synthesis methods for heptyl 1-thiohexopyranoside and its derivatives.
2. Investigating the effects of heptyl 1-thiohexopyranoside on the stability and activity of different membrane proteins and other hydrophobic molecules.
3. Optimizing the conditions for solubilizing and stabilizing membrane proteins using heptyl 1-thiohexopyranoside, such as the protein-to-detergent ratio, the pH, and the temperature.
4. Exploring the use of heptyl 1-thiohexopyranoside in other scientific research fields, such as nanotechnology, drug discovery, and environmental science.
5. Developing new techniques and tools for studying membrane proteins and other hydrophobic molecules using heptyl 1-thiohexopyranoside, such as cryo-electron microscopy, X-ray crystallography, and protein engineering.
In conclusion, heptyl 1-thiohexopyranoside is a promising tool in scientific research, particularly for studying membrane proteins and other hydrophobic molecules. Its mildness, low toxicity, and compatibility with various techniques make it an attractive alternative to traditional detergents. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Synthesis Methods
Heptyl 1-thiohexopyranoside can be synthesized by reacting heptyl alcohol with 1-thiohexopyranoside in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction yields heptyl 1-thiohexopyranoside and water. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
Heptyl 1-thiohexopyranoside is a versatile detergent that can be used in various scientific research fields, such as biochemistry, biophysics, structural biology, and pharmacology. It is particularly useful for studying membrane proteins, which are notoriously difficult to isolate and manipulate due to their hydrophobic nature. Heptyl 1-thiohexopyranoside can extract membrane proteins from their native lipid environment and form stable complexes with them. These complexes can be further purified and characterized using techniques such as gel filtration, chromatography, and spectroscopy. Heptyl 1-thiohexopyranoside has also been used to solubilize and stabilize other hydrophobic molecules, such as lipids, nucleotides, and small molecules.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGNLMTTNTJSP-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006208 | |
Record name | Heptyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 1-thiohexopyranoside | |
CAS RN |
85618-20-8 | |
Record name | n-Heptyl β-D-thioglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl 1-thioglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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